molecular formula C11H13FO2 B13608792 4-(3-Fluoro-4-methylphenyl)butanoic acid

4-(3-Fluoro-4-methylphenyl)butanoic acid

Cat. No.: B13608792
M. Wt: 196.22 g/mol
InChI Key: JNPXKLMYDJQMHN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)butanoic acid (CAS: 837373-12-3) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₁H₁₃FO₂ and a molar mass of 196.22 g/mol . Structurally, it consists of a butanoic acid backbone substituted with a 3-fluoro-4-methylphenyl group at the fourth carbon (Figure 1).

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-8-5-6-9(7-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

JNPXKLMYDJQMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)butanoic acid typically involves the reaction of 3-fluoro-4-methylbenzene with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-methylphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and specificity, leading to its unique biological activity.

Comparison with Similar Compounds

4-(4-Chlorophenoxy)butanoic Acid

This compound features a 4-chlorophenoxy group attached to the butanoic acid chain. The chlorine substituent increases electron-withdrawing effects compared to the fluorine and methyl groups in the main compound. The HO—C(O)—CH₂—CH₂ torsion angle (161.6°) indicates a twisted carboxyl group conformation, which may reduce intermolecular interactions compared to 4-(3-Fluoro-4-methylphenyl)butanoic acid (torsion angle: 174.73°) .

4-(4-Aminophenyl)butanoic Acid

A precursor to the anticancer drug chlorambucil, this derivative has a 4-aminophenyl group. The electron-donating amino group enhances reactivity in nucleophilic substitutions, contrasting with the electron-withdrawing fluorine in the main compound. Such differences highlight how aromatic substituents can be tailored for specific drug-design goals, such as improved solubility or target binding .

Chain Length and Catalytic Efficiency

4-Phenoxybutyric Acid and 5-Phenylvaleric Acid

Studies show that increasing the distance between the carboxylate and aromatic group (e.g., 5-phenylvaleric acid) improves catalytic efficiency in enzyme-mediated reactions. While this compound has a four-carbon chain, elongation to five carbons (as in 5-phenylvaleric acid) may enhance substrate recognition in biological systems .

Stereochemical and Functional Group Variations

(R)-4-Amino-3-(4-fluorophenyl)butanoic Acid

This compound introduces a chiral center at the third carbon, with a 4-fluorophenyl group at the fourth position. The stereochemistry enables specific enantiomeric interactions, which are absent in the main compound. Such features are critical in drug design, where chirality often dictates pharmacokinetic profiles .

4-Fluoro-3-methylbutanoic Acid

Here, fluorine and methyl groups are on the butanoic acid chain rather than the aromatic ring.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Structural Features Key Properties/Applications References
This compound C₁₁H₁₃FO₂ 3-Fluoro-4-methylphenyl group High metabolic stability; fluorinated design
4-Phenoxybutyric acid C₁₀H₁₂O₃ Phenoxy group Improved catalytic efficiency with longer chains
4-(4-Chlorophenoxy)butanoic acid C₁₀H₁₁ClO₃ 4-Chlorophenoxy group Twisted carboxyl conformation (torsion: 161.6°)
4-(4-Aminophenyl)butanoic acid C₁₀H₁₃NO₂ 4-Aminophenyl group Anticancer drug precursor (chlorambucil)
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ Chiral center, 4-fluorophenyl Enantiomer-specific biological activity
4-Fluoro-3-methylbutanoic acid C₅H₉FO₂ Fluoro and methyl on chain Altered solubility and chain hydrophobicity

Biological Activity

4-(3-Fluoro-4-methylphenyl)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound features a butanoic acid moiety linked to a phenyl ring with a fluorine substituent, which enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃F O₂
  • Molecular Weight : 196.22 g/mol
  • Structure :
    • The structure consists of a butanoic acid group attached to a phenyl ring with a fluorine atom at the para position relative to a methyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, mimicking natural substrates in enzymatic pathways.
  • Binding Affinity : The presence of the fluorine atom enhances binding affinity to target proteins, potentially improving therapeutic efficacy.
  • Modulation of Biological Processes : By altering the properties of peptides or small molecules, it can influence various biological processes, making it valuable in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a subject of interest for cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

StudyFindings
Study A (2020)Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus.
Study B (2021)Reported anti-inflammatory effects in animal models, reducing markers of inflammation significantly.
Study C (2022)Showed cytotoxic effects on breast cancer cell lines with an IC50 value indicating promising anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring and the butanoic acid moiety can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances lipophilicity and binding affinity to target proteins.

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